Anlotinib (hydrochloride)
Description
BenchChem offers high-quality Anlotinib (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anlotinib (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H23ClFN3O3 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;1H |
InChI Key |
GTAUHBAHFJIAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl |
Origin of Product |
United States |
Contextualization of Anlotinib Hydrochloride Within Contemporary Oncology Research
Overview of Multi-Targeted Receptor Tyrosine Kinase Inhibition in Cancer Biology
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating essential cellular processes, including growth, differentiation, metabolism, and motility. frontiersin.org In normal cellular function, their activity is tightly controlled. frontiersin.org However, in many types of cancer, these kinases become dysregulated through mutations, overexpression, or autocrine stimulation, leading to uncontrolled cell proliferation, survival, and the promotion of tumor growth and metastasis. frontiersin.orgnih.gov
The realization that multiple signaling pathways are often deregulated in most solid tumors has led to the development of multi-targeted tyrosine kinase inhibitors (TKIs). nih.gov These inhibitors are designed to simultaneously block the activity of several RTKs, offering a more comprehensive approach to cancer treatment compared to single-targeted therapies. nih.gov By targeting key pathways involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients), multi-targeted TKIs can exert both direct antitumor and antiangiogenic effects. nih.govamegroups.org
Key RTK families that are primary targets for TKIs in cancer therapy include:
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis. nih.govpatsnap.com
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in tumor proliferation and stromal support. nih.govpatsnap.com
Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and survival. patsnap.com
c-Kit (Stem Cell Factor Receptor): Often overexpressed in certain malignancies, promoting cell proliferation. patsnap.com
The strategy of multi-targeted inhibition aims to overcome the complexity and redundancy of signaling pathways within cancer cells, potentially leading to improved therapeutic efficacy. nih.gov
Rationale for Anlotinib's Development as a Broad-Spectrum Antitumor Agent
Anlotinib (B1662124) was developed as a novel, orally administered small-molecule TKI with the specific intention of targeting multiple RTKs involved in tumor progression. mdpi.comfrontiersin.org The rationale for its development as a broad-spectrum antitumor agent is rooted in its ability to simultaneously inhibit key drivers of tumor growth, angiogenesis, and metastasis. patsnap.commdpi.com
Anlotinib's primary targets include:
VEGFR-1, VEGFR-2, and VEGFR-3 mdpi.com
FGFR-1, FGFR-2, FGFR-3, and FGFR-4 frontiersin.orgnih.gov
PDGFRα and PDGFRβ frontiersin.orgnih.gov
c-Kit frontiersin.orgnih.gov
By inhibiting these receptors, Anlotinib disrupts critical signaling pathways. frontiersin.org Inhibition of VEGFRs, particularly VEGFR-2, is a key mechanism, as it potently suppresses the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to tumor cells. mdpi.comnih.gov Preclinical studies have shown that Anlotinib has a stronger anti-angiogenic effect compared to other TKIs like sunitinib (B231) and sorafenib. frontiersin.orgnih.gov Furthermore, by targeting FGFRs, PDGFRs, and c-Kit, Anlotinib directly hinders tumor cell proliferation and survival. mdpi.comaacrjournals.org This dual action of anti-angiogenesis and anti-proliferation provides a strong basis for its broad-spectrum antitumor activity observed in various cancer types. mdpi.comfrontiersin.orgaacrjournals.org
Research has demonstrated Anlotinib's efficacy in a range of solid tumors. Clinical trials have shown promising results in non-small cell lung cancer (NSCLC), soft tissue sarcoma (STS), medullary thyroid cancer (MTC), and other malignancies. mdpi.comfrontiersin.orgaacrjournals.org For instance, in advanced NSCLC, Anlotinib has been shown to prolong progression-free survival (PFS). mdpi.comamegroups.org Similarly, significant antitumor activity has been observed in patients with advanced STS and MTC. frontiersin.orgaacrjournals.orgaacrjournals.org This broad efficacy across different tumor types underscores the success of its design as a multi-targeted agent. aacrjournals.orgdovepress.com
Detailed Research Findings
Anlotinib has been the subject of numerous preclinical and clinical studies to evaluate its efficacy across various cancer types.
Non-Small Cell Lung Cancer (NSCLC)
Soft Tissue Sarcoma (STS)
A phase IIB randomized trial showed that anlotinib significantly lengthened the median PFS in patients with advanced soft tissue sarcoma. frontiersin.org For patients with refractory metastatic STS, anlotinib demonstrated broad-spectrum antitumor activity. aacrjournals.org In a phase II trial, anlotinib as a maintenance treatment after first-line chemotherapy for advanced STS showed a disease control rate of 94%. aacrjournals.org Furthermore, a phase II trial investigating adjuvant anlotinib for high-grade STS found that it reduced the risk of disease recurrence compared to surgery alone. aacrjournals.org The 1-year disease-free survival (DFS) rate was 88% in the anlotinib group versus 64% in the placebo group. aacrjournals.org
Medullary Thyroid Cancer (MTC)
A multicenter, randomized, double-blind, phase IIB trial (ALTER 01031) evaluated the efficacy of anlotinib in patients with unresectable locally advanced or metastatic MTC. aacrjournals.org The study revealed a significantly prolonged median PFS of 20.7 months in the anlotinib group compared to 11.1 months in the placebo group. aacrjournals.org The objective response rate (ORR) for anlotinib treatment was 48.4%. aacrjournals.org
The following table summarizes key efficacy data from selected clinical trials of Anlotinib:
Interactive Data Table: Efficacy of Anlotinib in Various Cancers| Cancer Type | Trial/Study | Primary Endpoint | Anlotinib Result | Placebo/Control Result |
| Non-Small Cell Lung Cancer | ALTER 0303 clinicaltrials.gov | Median PFS | 5.4 months | 1.4 months |
| Non-Small Cell Lung Cancer | Real-world study amegroups.org | Median PFS | 5.0 months | N/A |
| Soft Tissue Sarcoma | Phase IIB Trial frontiersin.org | Median PFS | Significantly prolonged | Not specified |
| Soft Tissue Sarcoma | Adjuvant Phase II Trial aacrjournals.org | 1-Year DFS Rate | 88% | 64% |
| Medullary Thyroid Cancer | ALTER 01031 aacrjournals.org | Median PFS | 20.7 months | 11.1 months |
| Medullary Thyroid Cancer | ALTER 01031 aacrjournals.org | ORR | 48.4% | Not specified |
Molecular Mechanisms of Action and Receptor Targeting
Direct Receptor Tyrosine Kinase Inhibition Profile
Anlotinib's primary mechanism of action is the inhibition of several receptor tyrosine kinases (RTKs). patsnap.com By targeting these receptors, Anlotinib (B1662124) disrupts crucial signaling cascades that promote cancer cell proliferation and survival.
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) Targeting
A key aspect of Anlotinib's anti-cancer activity is its potent inhibition of vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2. mdpi.comresearchgate.net Angiogenesis is a critical process for tumor growth, providing the necessary blood supply for nutrients and oxygen. patsnap.com Anlotinib binds to the ATP-binding pocket of VEGFR-2, effectively blocking its activation. nih.gov This inhibition disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis. mdpi.com Preclinical studies have shown that Anlotinib inhibits VEGFR-2 with a half-maximal inhibitory concentration (IC50) of less than 1 nmol/L, and more specifically at 0.2 nmol/L. frontiersin.orgnih.gov It also inhibits VEGFR-3 and VEGFR-1 with IC50 values of 0.7 nmol/L and 26.9 nmol/L, respectively. selleckchem.com This potent anti-angiogenic activity is significantly greater than that of other TKIs like sunitinib (B231) and sorafenib. frontiersin.org
Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4) Targeting
Anlotinib also targets fibroblast growth factor receptors (FGFRs), which are involved in tumor cell proliferation, survival, and resistance mechanisms. mdpi.com It has been shown to inhibit FGFR1, FGFR2, FGFR3, and FGFR4. frontiersin.orgnih.gov The inhibition of the FGFR pathway, in addition to the VEGFR pathway, may contribute to its efficacy by inhibiting lymphatic vessel formation and metastatic spread. mdpi.com In cell lines with mutated FGFR2 proteins, Anlotinib has demonstrated a strong inhibitory effect on cell growth. frontiersin.org The IC50 value for FGFR1 inhibition is 11.7 nM. caymanchem.com For cells overexpressing a mutant FGFR2 protein, the IC50 value was 25 nM. nih.govfrontiersin.org
Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β) Targeting
The inhibition of platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) is another component of Anlotinib's multi-targeted approach. mdpi.com These receptors are implicated in tumor proliferation and the development of the tumor stroma. patsnap.com Anlotinib has been shown to inhibit both PDGFR-α and PDGFR-β. frontiersin.org The IC50 values for the inhibition of PDGFR-α and PDGFRβ are 14.8 nmol/L and 115.0 nmol/L, respectively. nih.govselleckchem.com
c-Kit (Stem Cell Factor Receptor) Inhibition
Anlotinib also demonstrates inhibitory activity against the c-Kit receptor, also known as the stem cell factor receptor. mdpi.com Overexpression of c-Kit is common in certain types of cancer, and its inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. patsnap.com The IC50 value of Anlotinib for the inhibition of c-Kit is 14.8 nmol/L. nih.govselleckchem.com
Ret Proto-Oncogene Inhibition
The rearranged during transfection (RET) proto-oncogene is another target of Anlotinib. medsci.orgresearchgate.net The RET receptor is involved in cell growth and differentiation, and its aberrant activation can drive the development of certain cancers, such as medullary thyroid carcinoma. patsnap.comnih.gov Anlotinib's ability to inhibit RET contributes to its therapeutic potential in these malignancies. researchgate.net
MET Proto-Oncogene Inhibition
Anlotinib has been shown to inhibit the MET proto-oncogene. patsnap.comdovepress.com The MET signaling pathway is involved in cell proliferation, survival, and invasion, and its dysregulation is implicated in various cancers. nih.gov Preclinical studies have demonstrated that Anlotinib can suppress the phosphorylation of MET, thereby inhibiting MET-driven tumor growth and metastasis. researchgate.net
Interactive Data Table: IC50 Values of Anlotinib for Various Kinases
| Kinase | IC50 (nmol/L) |
| VEGFR-1 | 26.9 selleckchem.com |
| VEGFR-2 | 0.2 nih.govselleckchem.com |
| VEGFR-3 | 0.7 selleckchem.com |
| FGFR1 | 11.7 caymanchem.com |
| FGFR2 (mutant) | 25 nih.govfrontiersin.org |
| PDGFR-α | 14.8 nih.govselleckchem.com |
| PDGFR-β | 115.0 nih.govselleckchem.com |
| c-Kit | 14.8 nih.govselleckchem.com |
Aurora-B Kinase Inhibition
Anlotinib has been identified as an inhibitor of Aurora-B kinase, a crucial serine/threonine kinase that plays a fundamental role in cell division. aacrjournals.orgimrpress.com The Chromosomal Passenger Complex (CPC), with Aurora B as its enzymatic component, is essential for accurate chromosome segregation during mitosis. mdpi.com Overexpression of Aurora B is a common feature in many human cancers and is often correlated with a poor prognosis. mdpi.com
In the context of Anlotinib resistance in medullary thyroid carcinoma (MTC), research has shown that the protein USP18 can enhance the stability of Aurora B kinase. aacrjournals.orgresearchgate.net This stabilization promotes tumor cell proliferation through the activation of the PI3K-Akt signaling pathway, which is regulated by Aurora B kinase. aacrjournals.orgresearchgate.net Consequently, the inhibition of Aurora B kinase by Anlotinib can counteract this proliferative signaling. Studies have demonstrated that combining Anlotinib with a specific Aurora B kinase inhibitor can significantly suppress the proliferation of Anlotinib-resistant MTC cells and increase apoptosis. aacrjournals.orgresearchgate.net
Discoidin Domain Receptor 1 (DDR1) Inhibition
Discoidin Domain Receptor 1 (DDR1) is another key target of Anlotinib. aacrjournals.orgimrpress.comfrontiersin.org DDR1 is a unique receptor tyrosine kinase that is activated by collagen. nih.gov Its expression is significantly elevated in a variety of cancers, including lung, breast, and ovarian cancers, and is associated with increased tumor aggressiveness and metastasis. imrpress.comresearchgate.net Anlotinib's ability to suppress DDR1 activity leads to a significant inhibition of tumor proliferation. aacrjournals.orgfrontiersin.org The inhibition of DDR1 is considered a promising therapeutic strategy, and its blockade by Anlotinib contributes to the drug's broad anti-tumor activity. researchgate.net
Downstream Intracellular Signaling Pathway Modulation
The inhibition of upstream receptor tyrosine kinases by Anlotinib leads to the disruption of several critical downstream intracellular signaling pathways.
ERK Signaling Pathway Disruption
Anlotinib has been shown to disrupt the ERK (extracellular signal-regulated kinase) signaling pathway, which is a component of the broader MAPK (mitogen-activated protein kinase) cascade. spandidos-publications.com The MAPK/ERK pathway is a central regulator of various cellular processes, including proliferation, differentiation, and survival. edpsciences.org
In KRAS-mutated lung cancer cells, Anlotinib has been observed to downregulate both ERK and MEK (a kinase upstream of ERK), as well as their phosphorylated, active forms, in a concentration-dependent manner. dovepress.com This suggests that Anlotinib can inhibit the growth of these cancer cells by blocking MAPK signaling. dovepress.com Furthermore, in some contexts, Anlotinib treatment has been associated with increased phosphorylation of ERK1/2, which, under conditions of sustained activation, can promote cell death. frontiersin.org
PI3K/AKT Signaling Pathway Inhibition
A significant aspect of Anlotinib's mechanism of action is its ability to inhibit the PI3K/AKT signaling pathway. researchgate.netdntb.gov.uabiorxiv.org This pathway is crucial for regulating the cell cycle, and its dysregulation is a hallmark of many cancers, promoting cell proliferation, survival, and invasion. edpsciences.orgresearchgate.net
Anlotinib has been shown to inhibit the PI3K/AKT pathway in various cancer types, including intrahepatic cholangiocarcinoma, esophageal cancer, and oral squamous cell carcinoma. researchgate.netdntb.gov.uanih.gov In intrahepatic cholangiocarcinoma cells, Anlotinib suppresses the PI3K/AKT pathway by inhibiting the phosphorylation of VEGFR2. researchgate.net In esophageal cancer cells, Anlotinib negatively regulates the PI3K/Akt signaling pathway, leading to altered expression of proteins involved in proliferation and apoptosis. dntb.gov.ua The drug has been observed to inhibit the phosphorylation of AKT and the total protein expression of PI3K and AKT. researchgate.net Similarly, in oral squamous cell carcinoma, Anlotinib inhibits the activation of the PI3K/Akt pathway, which is associated with reduced cell migration and proliferation. nih.gov
The inhibitory effect of Anlotinib on the PI3K/AKT pathway can also overcome multidrug resistance in cancer cells. biorxiv.org For instance, in drug-resistant colorectal cancer cells, Anlotinib was found to inhibit the activity of the PI3K/AKT pathway, leading to induced apoptosis. biorxiv.org
RAS/MAPK Signaling Pathway Modulation
Anlotinib also modulates the RAS/MAPK signaling pathway. The RAS proteins are pivotal upstream regulators in this cascade, and their mutation can lead to constitutive activation of the pathway, driving uncontrolled cell proliferation. nih.gov
In oral squamous cell carcinoma, Anlotinib is thought to inhibit the activation of the Akt pathway by promoting the expression of the RAS protein. nih.gov Furthermore, Anlotinib has been shown to suppress the proliferation and angiogenesis of colorectal cancer by inhibiting the AKT/ERK signaling cascade. dntb.gov.ua It also modulates the RAS/RAF/MEK/ERK signaling pathways. springermedizin.de The ability of Anlotinib to interfere with this critical signaling network underscores its multi-targeted approach to cancer therapy.
| Kinase/Pathway | Effect of Anlotinib | Associated Cancer Types | Key Findings |
| Aurora-B Kinase | Inhibition | Medullary Thyroid Carcinoma | Overcomes resistance by destabilizing Aurora B, leading to decreased proliferation and increased apoptosis. aacrjournals.orgresearchgate.net |
| c-FMS Kinase | Inhibition | General | Contributes to anti-tumor effect by interfering with macrophage-mediated immunosuppression. aacrjournals.orgimrpress.comfrontiersin.org |
| DDR1 | Inhibition | Lung, Breast, Ovarian Cancers | Suppresses tumor proliferation by blocking collagen-activated signaling. aacrjournals.orgimrpress.comfrontiersin.orgresearchgate.net |
| ERK Signaling | Disruption/Modulation | KRAS-mutated Lung Cancer | Downregulates MEK/ERK phosphorylation, inhibiting cell growth. dovepress.com |
| PI3K/AKT Signaling | Inhibition | Intrahepatic Cholangiocarcinoma, Esophageal Cancer, Oral Squamous Cell Carcinoma, Colorectal Cancer | Inhibits cell proliferation, migration, and invasion; overcomes drug resistance. researchgate.netdntb.gov.uabiorxiv.orgnih.gov |
| RAS/MAPK Signaling | Modulation | Oral Squamous Cell Carcinoma, Colorectal Cancer | Inhibits AKT/ERK signaling and modulates the broader RAS/RAF/MEK/ERK pathway. dntb.gov.uanih.govspringermedizin.de |
JAK2/STAT3/VEGFA Signaling Pathway Interference
Anlotinib has been shown to exert its anti-tumor effects by modulating the JAK2/STAT3/VEGFA signaling cascade. nih.govnih.govspandidos-publications.comfrontiersin.org This pathway is crucial for cytokine-stimulated cell survival, proliferation, and differentiation, and its dysregulation is frequently observed in various cancers.
Research indicates that Anlotinib can inhibit the phosphorylation of both JAK2 and STAT3. frontiersin.org By doing so, it effectively blocks the downstream signaling that leads to the expression of target genes, including VEGFA, a potent pro-angiogenic factor. nih.govnih.gov The inhibition of this pathway by Anlotinib has been observed in several cancer cell lines, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer. nih.govfrontiersin.orgnih.gov
In preclinical studies on glioblastoma cells, Anlotinib demonstrated a dose-dependent restriction of proliferation, migration, and invasion. nih.gov Mechanistically, it was found to inhibit the JAK2/STAT3/VEGFA signaling pathway. nih.gov The inhibition of STAT3 alone was shown to decrease VEGFA levels and suppress cellular proliferation and movement, underscoring the importance of this pathway in glioblastoma progression. nih.gov
Furthermore, in human lung cancer cell lines, Anlotinib treatment led to decreased cell viability and induced apoptosis. nih.gov It also induced protective autophagy. nih.gov The anti-angiogenic property of Anlotinib was potentiated when autophagy was inhibited, an effect mediated through the JAK2/STAT3/VEGFA signaling pathway. nih.gov In vivo studies have confirmed that Anlotinib inhibits tumor growth and suppresses the JAK2/STAT3/VEGFA pathway. nih.govnih.gov
Studies in breast cancer have also highlighted the role of Anlotinib in targeting the JAK2/STAT3 axis. frontiersin.org Anlotinib was found to inhibit the phosphorylation levels of VEGFR2, JAK2, and STAT3, without affecting the total protein levels of JAK2 and STAT3. frontiersin.org This suggests that Anlotinib's mechanism involves the inhibition of the kinase activity responsible for the activation of these signaling proteins.
In the context of leukemia stem cells (LSCs), Anlotinib has been shown to induce apoptosis by inhibiting JAK2-STAT3/5 signaling. ashpublications.org It was observed to inhibit c-kit phosphorylation and JAK2 activation, and interestingly, it not only inhibited the phosphorylation of STAT3 and STAT5 but also downregulated their expression. ashpublications.org
The following table summarizes the key findings of Anlotinib's interference with the JAK2/STAT3/VEGFA pathway from various studies.
| Cancer Type | Key Findings | References |
| Glioblastoma | Anlotinib restricted proliferation, migration, and invasion of glioblastoma cells by inhibiting the JAK2/STAT3/VEGFA signaling pathway. | nih.gov |
| Non-Small Cell Lung Cancer | Anlotinib induced apoptosis and protective autophagy; its anti-angiogenic effects were enhanced by autophagy inhibition through the JAK2/STAT3/VEGFA pathway. | nih.govfrontiersin.orgnih.gov |
| Breast Cancer | Anlotinib inhibited the phosphorylation of VEGFR2, JAK2, and STAT3, thereby inhibiting breast cancer cell growth, migration, and invasion. | frontiersin.org |
| Leukemia (LSCs) | Anlotinib induced apoptosis and regulated chemosensitivity by inhibiting JAK2-STAT3/5 signaling, including downregulation of STAT3/5 expression. | ashpublications.org |
PLCγ/PKC Pathway Interactions
Anlotinib's mechanism of action also involves interaction with the Phospholipase Cγ (PLCγ)/Protein Kinase C (PKC) pathway. frontiersin.orgfrontiersin.orgresearchgate.net This pathway is a critical downstream effector of various receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), which are primary targets of Anlotinib. frontiersin.orgresearchgate.net
Upon activation of RTKs such as VEGFR2, PLCγ is recruited to the receptor and subsequently activated through phosphorylation. units.itnih.gov Activated PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). units.it IP3 triggers the release of intracellular calcium, while DAG activates PKC. units.it This signaling cascade plays a significant role in processes such as cell proliferation and angiogenesis. nih.govresearchgate.net
Research has shown that the VEGF-induced activation of PKD, a serine/threonine kinase involved in cell proliferation, is mediated through the VEGFR2/PLCγ/PKCα pathway in endothelial cells. nih.gov This highlights the importance of the PLCγ/PKC pathway in mediating the angiogenic effects of VEGF. By targeting VEGFR2, Anlotinib can effectively disrupt this signaling axis.
The interaction of Anlotinib with the PLCγ/PKC pathway is a key component of its broad-spectrum anti-angiogenic and anti-proliferative activity.
| Component | Role in the Pathway | Interaction with Anlotinib | References |
| VEGFR/PDGFR/FGFR | Upstream Receptor Tyrosine Kinases that activate the pathway. | Anlotinib directly inhibits these receptors, preventing pathway activation. | frontiersin.orgfrontiersin.orgresearchgate.net |
| PLCγ | Hydrolyzes PIP2 into IP3 and DAG upon activation by RTKs. | Anlotinib's inhibition of RTKs prevents PLCγ phosphorylation and activation. | units.it |
| PKC | Activated by DAG, it mediates various cellular responses including proliferation. | Downstream effects of PKC are suppressed due to the lack of its activation. | nih.gov |
Preclinical Pharmacological Investigations of Anlotinib Hydrochloride
In Vitro Studies on Cellular Processes
Anti-proliferative Effects on Cancer Cell Lines
Anlotinib (B1662124) has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, in studies involving ovarian cancer cell lines (A2780 and A2780/CIS), Anlotinib significantly inhibited cell viability. mdpi.com Similarly, its anti-proliferative effects were observed in pancreatic cancer cell lines (BxPC-3, PANC-1, and SW1990), with the percentage of labeled cells decreasing as the concentration of Anlotinib increased. researchgate.net In hypopharyngeal cancer Fadu cells, Anlotinib also demonstrated a significant inhibition of proliferative activity. bjorl.org
Research on breast cancer cell line MCF7 revealed that Anlotinib impaired cell viability and colony formation. ingentaconnect.com Furthermore, in thyroid cancer, Anlotinib effectively inhibits the cell viability of both papillary thyroid cancer (PTC) and anaplastic thyroid cancer (ATC) cells, with IC50 values ranging from 3.02 µM to 5.42 µM. bioscientifica.comsemanticscholar.org Studies on non-small cell lung cancer (NSCLC) cell lines, Calu-1 and A549, also showed that Anlotinib treatment decreased cell viability. nih.gov
The mechanism behind this anti-proliferative effect involves the induction of cell cycle arrest. For example, in hypopharyngeal cancer cells, Anlotinib was found to block the G2/M phase of the cell cycle. elsevier.es A similar G2/M arrest was observed in thyroid carcinoma cells. bioscientifica.comsemanticscholar.org
Table 1: In Vitro Anti-proliferative Effects of Anlotinib on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Citations |
|---|---|---|---|
| Ovarian Cancer | A2780, A2780/CIS | Dose-dependent inhibition of proliferation and colony formation. | mdpi.com |
| Pancreatic Cancer | BxPC-3, PANC-1, SW1990 | Dose- and time-dependent inhibition of cell viability. | researchgate.net |
| Hypopharyngeal Carcinoma | Fadu | Significant inhibition of cell proliferative activity. | bjorl.orgelsevier.es |
| Breast Cancer | MCF7 | Impaired cell viability and colony formation. | ingentaconnect.comnih.gov |
| Thyroid Cancer | BCPAP, 8505C, and other PTC and ATC lines | Inhibition of cell viability with IC50 values between 3.02 µM and 5.42 µM. | bioscientifica.comsemanticscholar.org |
| Non-Small Cell Lung Cancer | Calu-1, A549 | Decreased cell viability. | nih.gov |
| Colorectal Carcinoma | HT-29, LoVo, HCT116 | Restrained proliferation. | jcancer.org |
Induction of Cellular Apoptosis Mechanisms
Anlotinib has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cells. This is achieved through the disruption of survival signaling pathways, leading to the activation of pro-apoptotic factors and the inhibition of anti-apoptotic factors. patsnap.com
In androgen receptor-negative prostate cancer cell lines (DU145 and PC-3), Anlotinib treatment led to an increase in cleaved caspase-3 and activated PARP, confirming the occurrence of apoptosis. nih.gov Similarly, in transformed follicular lymphoma cells, Anlotinib administration resulted in a dose-dependent increase in the level of p-p53, downregulation of the anti-apoptotic protein Mcl-1, and upregulation of the pro-apoptotic elements BAX and Bak, accompanied by caspase-3 activation and PARP degradation. medsci.org
Studies on breast cancer cells (MCF7) showed that Anlotinib increased the frequency of apoptotic cells and the expression of Bax, while decreasing Bcl-2 expression levels in a concentration-dependent manner. ingentaconnect.comnih.gov In hypopharyngeal cancer Fadu cells, flow cytometry experiments confirmed that Anlotinib could promote apoptosis. bjorl.orgelsevier.es Furthermore, in non-small cell lung cancer cells (Calu-1 and A549), Anlotinib was also found to induce apoptosis. nih.gov The mechanism of apoptosis induction by Anlotinib can also involve the inhibition of specific signaling pathways, such as the AKT pathway in prostate cancer and cancer-associated fibroblasts. nih.govbohrium.com
Inhibition of Cell Migration and Invasion
Anlotinib has shown significant inhibitory effects on the migration and invasion of cancer cells, which are crucial processes in metastasis. In ovarian cancer cell lines, Anlotinib significantly inhibited migration and invasion in a dose-dependent manner, as demonstrated by wound-healing and transwell assays. mdpi.com Similar inhibitory effects on migration and invasion were observed in hypopharyngeal cancer Fadu cells. elsevier.es
In colorectal carcinoma cells, wound-healing and transwell assays confirmed that Anlotinib inhibited cell migration and invasion. jcancer.org For breast cancer cells (MCF7), Anlotinib also inhibited cell migration and invasion, reducing the expression of MMP2 and MMP9. ingentaconnect.comnih.gov Furthermore, studies on thyroid cancer cells showed that Anlotinib suppresses their migration. bioscientifica.comsemanticscholar.org The inhibition of migration is not limited to cancer cells; Anlotinib also inhibits the migration of human umbilical vein endothelial cells (HUVECs) in response to VEGF stimulation. nih.gov
Anti-angiogenic Effects on Endothelial Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
Anlotinib exhibits potent anti-angiogenic properties by targeting key signaling pathways in endothelial cells. It selectively inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with high potency (IC50 <1 nmol/L). nih.govcapes.gov.brnih.gov This inhibition prevents the proliferation of human umbilical vein endothelial cells (HUVECs) in response to VEGF stimulation. mdpi.com
Specifically, Anlotinib inhibits VEGF-stimulated phosphorylation of VEGFR2 and its downstream target ERK1/2 in HUVECs at low nanomolar concentrations. nih.gov This leads to the inhibition of HUVEC proliferation in a VEGFR-dependent manner. nih.gov Furthermore, Anlotinib has been shown to inhibit the migration of HUVECs in a concentration-dependent manner, with an IC50 value of 0.1 nmol/L in response to VEGF stimulation. nih.gov
Suppression of Capillary-like Tube Formation
A critical step in angiogenesis is the formation of capillary-like structures by endothelial cells. Anlotinib has been shown to effectively suppress this process. In vitro studies using HUVECs on Matrigel demonstrated that Anlotinib inhibited the ability of these cells to form tubes in a concentration-dependent manner. nih.gov At a concentration of 100 nmol/L, few enclosed tubes were detected. nih.gov
This inhibitory effect is not limited to HUVECs. In studies with human lymphatic endothelial cells (hLECs), Anlotinib blocked lymphatic vessel formation in a dose-dependent manner, with marked inhibition of tube formation observed at a concentration of 1 µM. researchgate.net The tube length and tube area of the lymphatic vessels were significantly lower in the Anlotinib-treated group compared to the control. researchgate.net Furthermore, Anlotinib also inhibited VEGF/PDGF-BB/FGF-2-induced formation of capillary-like tubes in endothelial cells. lnskaxh.comnih.gov
Table 2: In Vitro Anti-Angiogenic Effects of Anlotinib
| Assay | Cell Type | Key Findings | Citations |
|---|---|---|---|
| Capillary Tube Formation | HUVECs | Inhibited tube formation in a concentration-dependent manner. | nih.gov |
| Capillary Tube Formation | hLECs | Blocked lymphatic vessel formation in a dose-dependent manner. | researchgate.net |
| Capillary Tube Formation | EA.hy926 | Decreased formation of new tubes in a concentration-dependent manner when induced by VEGF/PDGF-BB/FGF-2. | lnskaxh.com |
| Cell Migration | HUVECs | Inhibited migration in response to VEGF stimulation with an IC50 of 0.1 nmol/L. | nih.gov |
| Cell Proliferation | HUVECs | Potently inhibited VEGF-stimulated proliferation with an IC50 of 0.0002 μmol/L. | nih.gov |
In Vivo Studies Using Preclinical Animal Models
The anti-tumor efficacy of Anlotinib has been validated in various preclinical animal models. In a human colon cancer SW620 xenograft model, once-daily oral administration of Anlotinib resulted in dose-dependent inhibition of tumor growth. nih.gov At a dose of 3 mg/kg, it inhibited tumor growth by 83% compared with controls. nih.gov Notably, in some tumor xenograft models, Anlotinib caused tumor regression. nih.govcapes.gov.br
In a xenograft mouse model of cisplatin-resistant ovarian cancer, Anlotinib significantly suppressed tumor growth compared to the control group. mdpi.com Similarly, in a colorectal cancer liver metastasis and subcutaneously implanted xenograft model, Anlotinib was shown to inhibit proliferation and liver metastasis. jcancer.org
Furthermore, in an NCI-H1975-derived xenograft model of non-small cell lung cancer, Anlotinib treatment significantly inhibited tumor growth and prolonged survival time. ersnet.org Zebrafish xenograft models have also been utilized to demonstrate that Anlotinib can reverse resistance to other targeted therapies like osimertinib (B560133). amegroups.org These in vivo studies consistently show that Anlotinib is a well-tolerated and orally active inhibitor that effectively targets tumor growth and angiogenesis. nih.govcapes.gov.br
Evaluation in Human Tumor Xenograft Models
Anlotinib (hydrochloride) has demonstrated significant antitumor potential in a variety of human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice. nih.govnih.govspandidos-publications.com These preclinical studies provide a foundational understanding of its in vivo efficacy across different cancer histologies.
In a human colon cancer SW620 xenograft model, orally administered anlotinib resulted in a dose-dependent inhibition of tumor growth. nih.gov At a dose of 3 mg/kg, anlotinib inhibited tumor growth by 83% compared to the control group. nih.gov This effect was notably more potent than that of sunitinib (B231), which required a much higher dose to achieve similar efficacy in the same model. nih.gov
The broad-spectrum activity of anlotinib has been observed across multiple xenograft models with diverse genetic backgrounds. nih.gov Studies have shown its efficacy in models of colon (SW-620), ovarian (SK-OV-3), liver (SMMC-7721), renal (Caki-1), glioma (U87MG), and non-small cell lung cancer (Calu-3). nih.govselleckchem.com Furthermore, anlotinib has shown promising anti-tumor effects in xenograft models of papillary and anaplastic thyroid cancer, as well as osteosarcoma. nih.govspandidos-publications.com In an orthotopic osteosarcoma model, anlotinib significantly inhibited both tumor growth and lung metastasis. frontiersin.org
A key observation from these studies is that anlotinib's antitumor activity is achieved at doses significantly lower than other comparable tyrosine kinase inhibitors (TKIs). nih.gov In some xenograft models, treatment with anlotinib has led to tumor regression, and importantly, tumors did not show rebound growth after the cessation of treatment, suggesting a sustained inhibition of its targets. nih.gov
Assessment in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients into immunodeficient mice, offer a more clinically relevant preclinical setting. Anlotinib has been evaluated in these models, demonstrating efficacy in cancers that are often difficult to treat.
In a PDX model of soft tissue sarcoma (specifically, malignant fibrous histiocytoma), anlotinib treatment alone significantly inhibited tumor growth compared to a vehicle control. nih.gov The combination of high-dose anlotinib with the chemotherapeutic agent epirubicin (B1671505) resulted in the most significant tumor inhibition in this model. nih.gov
Furthermore, in PDX models derived from patients with cholangiocarcinoma, anlotinib treatment has been shown to significantly inhibit tumor growth. researchgate.net These findings in PDX models underscore the translational potential of anlotinib's antitumor activity from standard cell line xenografts to models that more closely represent human tumor biology.
Analysis of Tumor Growth Inhibition in Diverse Cancer Models
The antitumor efficacy of anlotinib has been consistently demonstrated across a wide array of preclinical cancer models, highlighting its broad-spectrum activity. nih.govspandidos-publications.com Its inhibitory effects are not confined to a single tumor type but extend to various malignancies, including lung cancer, sarcoma, breast cancer, and neuroblastoma. nih.govnih.govfrontiersin.orgaacrjournals.org
In an orthotopic breast tumor model (EO771), daily administration of anlotinib at doses of 2 mg/kg, 4 mg/kg, and 8 mg/kg resulted in similar and significant inhibition of tumor growth compared to a vehicle control. frontiersin.org In neuroblastoma syngeneic mouse models (975A2 and 9464D), anlotinib treatment significantly inhibited tumor growth and prolonged survival. aacrjournals.org The efficacy of anlotinib is primarily attributed to its potent anti-angiogenic properties, which are effective regardless of the specific genetic background of the tumor cells. nih.gov
The table below summarizes the tumor growth inhibition observed in various preclinical models.
| Cancer Model | Model Type | Key Findings | Reference |
|---|---|---|---|
| Colon Cancer (SW620) | Human Xenograft | 83% tumor growth inhibition at 3 mg/kg. | nih.gov |
| Soft Tissue Sarcoma | PDX Model | Significant tumor growth inhibition as monotherapy; most pronounced inhibition when combined with Epirubicin. | nih.gov |
| Breast Cancer (EO771) | Orthotopic Syngeneic | Significant tumor growth inhibition at doses of 1, 2, 4, and 8 mg/kg. | frontiersin.org |
| Neuroblastoma (975A2 & 9464D) | Syngeneic | Significantly inhibited tumor growth and prolonged survival at 6 and 12 mg/kg. | aacrjournals.org |
| Diverse Cancers | Human Xenograft | Showed broad activity against ovarian, liver, renal, glioma, and non-small cell lung cancer models. | nih.govselleckchem.com |
Investigation of Angiogenesis Suppression in Vivo (e.g., vascular density reduction)
A primary mechanism of anlotinib's antitumor action is the profound suppression of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govfrontiersin.org This has been demonstrated in vivo through the significant reduction of microvessel density (MVD) within tumor tissues across different models. nih.govnih.govfrontiersin.org
In the human colon cancer SW620 xenograft model, immunohistochemical analysis for the endothelial cell marker CD31 revealed a dose-dependent decrease in MVD. nih.gov Anlotinib induced a significant reduction in CD31-positive microvessels, with inhibition rates of 48.9%, 76.3%, and 91.2% at doses of 0.75, 1.5, and 3 mg/kg, respectively. nih.gov Similarly, in an orthotopic breast tumor model, a relatively low dose of 1 mg/kg anlotinib was sufficient to significantly reduce tumor blood vessel density. frontiersin.org
Studies in sarcoma PDX models also confirmed that anlotinib-containing regimens led to significantly lower expression of CD31 and MVD. nih.gov Beyond blood vessel formation, anlotinib has also been shown to inhibit lymphangiogenesis, the formation of new lymphatic vessels. In mice with A549EGFP lung adenocarcinoma tumors, anlotinib treatment resulted in lower tumor lymphatic vessel density. cancerbiomed.org This anti-angiogenic effect is a result of inhibiting key receptor tyrosine kinases like VEGFR2, PDGFRβ, and FGFR1. lnskaxh.comnih.gov
The table below details the findings on vascular density reduction from various in vivo studies.
| Cancer Model | Assay | Key Findings on Vascular Density | Reference |
|---|---|---|---|
| Colon Cancer (SW620) | CD31 Staining | Dose-dependent MVD reduction: 48.9% at 0.75 mg/kg, 76.3% at 1.5 mg/kg, 91.2% at 3 mg/kg. | nih.gov |
| Breast Cancer (EO771) | Blood Vessel Density Analysis | Significant reduction in tumor blood vessel density at 1 mg/kg. | frontiersin.org |
| Soft Tissue Sarcoma | CD31 & MVD Staining | Significantly low expression of CD31 and MVD in anlotinib-treated groups. | nih.gov |
| Lung Adenocarcinoma (A549EGFP) | Lymphatic Vessel Density | Lower tumor lymphatic vessel density compared to controls. | cancerbiomed.org |
| Chicken Chorioallantoic Membrane (CAM) | Microvessel Density | Suppressed microvessel density in an in vivo angiogenesis model. | lnskaxh.comnih.gov |
Cellular Metabolic and Homeostatic Reprogramming by Anlotinib Hydrochloride
Autophagy Induction and Molecular Regulation
Autophagy is a cellular "housekeeping" process responsible for degrading and recycling damaged organelles and proteins. imrpress.comimrpress.com In the context of cancer therapy, autophagy can act as a double-edged sword, either promoting cell survival or inducing cell death. imrpress.com Anlotinib (B1662124) has been shown to induce autophagy in various cancer cell lines. imrpress.comnih.govscielo.br
Mechanisms of Autophagy Activation (e.g., LC3B, BECN1, p62, ATG4B, ATG7)
Anlotinib treatment triggers autophagy through the modulation of key regulatory proteins. Studies have consistently observed an upregulation of Microtubule-associated protein 1A/1B-light chain 3B (LC3B) and Beclin-1 (BECN1) at both the mRNA and protein levels in cancer cells exposed to anlotinib. imrpress.comimrpress.com This is accompanied by an increased ratio of the lipidated form of LC3B (LC3B-II) to its unlipidated form (LC3B-I), a hallmark of autophagosome formation. imrpress.comimrpress.com
Furthermore, the levels of p62/SQSTM1, a protein that targets ubiquitinated proteins for autophagic degradation and is itself degraded during the process, are decreased following anlotinib treatment. imrpress.comimrpress.com The expression of other essential autophagy-related genes (ATGs), such as ATG4B and ATG7, has also been shown to be upregulated in response to anlotinib in a cell-type-specific manner. imrpress.com For instance, in MCF-7 breast cancer cells, anlotinib upregulates LC3B, BECN1, and ATG4B mRNA levels, while in MDA-MB-231 cells, it upregulates LC3B, BECN1, and ATG7. imrpress.com
| Molecule | Effect of Anlotinib | Cell Line Examples | References |
|---|---|---|---|
| LC3B (mRNA and protein) | Upregulated | MCF-7, MDA-MB-231 | imrpress.comimrpress.com |
| LC3B-II/LC3B-I ratio | Increased | MCF-7, MDA-MB-231 | imrpress.comimrpress.com |
| BECN1 (mRNA and protein) | Upregulated | MCF-7, MDA-MB-231 | imrpress.comimrpress.com |
| p62/SQSTM1 | Decreased | MCF-7, MDA-MB-231 | imrpress.comimrpress.com |
| ATG4B (mRNA) | Upregulated | MCF-7 | imrpress.com |
| ATG7 (mRNA) | Upregulated | MDA-MB-231 | imrpress.com |
Functional Role of Autophagy in Anlotinib's Antitumor Effects
The role of anlotinib-induced autophagy in its antitumor effects appears to be context-dependent. In some instances, autophagy acts as a pro-death mechanism, contributing to the drug's therapeutic efficacy. For example, in breast cancer cells, anlotinib-induced autophagy leads to apoptosis (programmed cell death) and inactivation of the Akt/GSK-3α pathway, thereby inhibiting cancer cell growth. imrpress.comnih.govbohrium.com The use of autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) and wortmannin, or the knockdown of BECN1, can rescue cancer cells from anlotinib-induced death. imrpress.comnih.gov
Conversely, in other cancer types, such as osteosarcoma, anlotinib-induced autophagy may play a protective role, promoting cell survival. nih.govscielo.brbjournal.org In these cases, inhibiting autophagy can enhance the anti-metastatic effects of anlotinib. nih.govscielo.brbjournal.org This suggests that combining anlotinib with autophagy inhibitors could be a promising therapeutic strategy in certain cancers. nih.govbjournal.org In anaplastic thyroid cancer, blocking the protective autophagy induced by anlotinib was found to potentiate the drug's ferroptosis-mediated antitumor effects. nih.gov
Impact on Lipid Metabolism Pathways
Anlotinib has been shown to significantly reprogram lipid metabolism in cancer cells. nih.govnih.govnih.gov This includes the inhibition of key enzymes involved in fatty acid synthesis and the disruption of de novo lipogenesis. nih.govresearchgate.net
Fatty Acid Synthase (FASN) Inhibition and its Consequences
Fatty Acid Synthase (FASN) is a crucial enzyme in the synthesis of fatty acids. nih.gov Anlotinib has been found to downregulate the expression of FASN at both the mRNA and protein levels in lung adenocarcinoma cells. nih.gov The inhibition of FASN-mediated lipid metabolism is a key factor contributing to the antitumor effect of anlotinib in this cancer type. nih.govresearchgate.net Knockdown of FASN has been shown to diminish the antitumor efficacy of anlotinib. nih.gov The inhibition of FASN by anlotinib disrupts the supply of fatty acids necessary for rapid cancer cell proliferation. nih.gov
Disturbance of De Novo Lipogenesis
| Metabolic Pathway | Key Molecule | Effect of Anlotinib | Consequence | References |
|---|---|---|---|---|
| Fatty Acid Synthesis | FASN | Downregulation (mRNA and protein) | Inhibition of cancer cell growth | nih.govresearchgate.net |
| De Novo Lipogenesis | Proteins related to lipid metabolism | Decreased expression | Disturbance of fatty acid metabolism | nih.govresearchgate.net |
Endoplasmic Reticulum Stress Induction Pathways
The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. An accumulation of unfolded or misfolded proteins in the ER leads to a state of stress, which in turn activates the unfolded protein response (UPR). imrpress.comnih.gov Anlotinib has been demonstrated to induce ER stress in cancer cells, contributing to its apoptotic effects. imrpress.comnih.gov
In pancreatic cancer cells, anlotinib treatment leads to the accumulation of reactive oxygen species (ROS), which subsequently causes ER stress. imrpress.comnih.gov This ER stress is mediated through the PERK/p-eIF2α/ATF4 pathway, one of the three main branches of the UPR. imrpress.com The activation of this pathway ultimately promotes apoptosis in the cancer cells. imrpress.comnih.gov
Furthermore, research in non-small cell lung cancer (NSCLC) has linked the UPR-endoplasmic reticulum-associated degradation (ERAD) pathway to anlotinib resistance. benthamdirect.comnih.gov The activation of this pathway was correlated with resistance to the drug. benthamdirect.comnih.gov This suggests that the modulation of ER stress and the UPR is a critical component of both the efficacy and the resistance mechanisms associated with anlotinib treatment.
Mechanisms of Cellular Sensitization to Anlotinib
Anlotinib has been shown to enhance the effectiveness of other cancer treatments by influencing various cellular pathways. This sensitization occurs through distinct mechanisms when combined with chemotherapy, radiotherapy, and immunotherapy.
Chemo-sensitization
Anlotinib can overcome resistance to chemotherapy in several types of cancer. Research indicates that it can reverse multidrug resistance (MDR), a major hurdle in cancer treatment.
One key mechanism of chemo-sensitization involves the inhibition of P-glycoprotein (PGP1), a protein that pumps chemotherapy drugs out of cancer cells. frontiersin.org By inhibiting the function of PGP1, anlotinib increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxic effects. frontiersin.org This has been observed in osteosarcoma cells, where anlotinib significantly increased sensitivity to PGP1 substrate drugs like doxorubicin. frontiersin.org
Furthermore, anlotinib has been found to inactivate the PI3K/AKT signaling pathway in multidrug-resistant colorectal cancer cells. researchgate.net This pathway is often overactive in cancer and contributes to cell survival and proliferation. By blocking this pathway, anlotinib can inhibit the growth of resistant cancer cells and induce apoptosis (programmed cell death). researchgate.netbiorxiv.org In colorectal cancer cells resistant to 5-fluorouracil, anlotinib was shown to down-regulate key proteins involved in cell cycle progression and survival, such as survivin, cyclin D1, and CDK4. biorxiv.org
In non-small cell lung cancer (NSCLC) that has developed resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475), anlotinib has shown the ability to overcome this resistance. nih.gov It achieves this by inhibiting the activation of VEGFR2 and the downstream Akt and ERK signaling pathways. nih.gov This combined approach has led to significantly longer progression-free survival in patients with advanced EGFR-mutant NSCLC. nih.gov Similarly, anlotinib can enhance the efficacy of KRAS-G12C inhibitors in NSCLC by inhibiting the c-Myc/ORC2 axis, leading to cell cycle arrest and apoptosis in resistant cells. researchgate.netnih.gov
In ovarian cancer, anlotinib has been shown to enhance sensitivity to cisplatin (B142131) by suppressing the stemness phenotype of cancer cells through the inhibition of NOTCH2 expression. iiarjournals.org
Radio-sensitization
Anlotinib can also make cancer cells more susceptible to radiotherapy. The primary mechanism for this is the impairment of DNA damage repair.
Studies on non-small cell lung cancer (NSCLC) cell lines have demonstrated that anlotinib enhances radiosensitivity by delaying the repair of DNA double-strand breaks (DSBs) induced by irradiation. researchgate.netnih.gov This is evidenced by the increased number of γ-H2AX foci, a marker of DNA DSBs, in cells treated with both anlotinib and radiation compared to radiation alone. researchgate.netnih.gov The combination treatment also leads to increased cell apoptosis and reduced G2/M phase arrest, which is a common response to DNA damage. researchgate.net
In esophageal cancer, anlotinib has been found to downregulate the expression of EphA2, a receptor tyrosine kinase associated with radioresistance. scienceopen.com By inhibiting EphA2, anlotinib suppresses angiogenesis and resensitizes esophageal cancer cells to radiotherapy. scienceopen.com
Furthermore, in anaplastic thyroid carcinoma, anlotinib has been shown to increase radiosensitivity by upregulating p53 and activating the p53 pathway, which can induce apoptosis in response to DNA damage. researchgate.net
Synergy with Immunotherapy
Anlotinib exhibits synergistic effects when combined with immunotherapy, primarily by modulating the tumor microenvironment (TME) to be more favorable for an immune attack.
One of the key mechanisms is the normalization of the tumor vasculature. nih.gov This enhanced blood vessel function improves the infiltration of immune cells, such as CD8+ T cells, into the tumor. nih.govresearchgate.net
In hepatocellular carcinoma, anlotinib has been shown to suppress the expression of the transferrin receptor (TFRC) via the VEGFR2/AKT/HIF-1α signaling axis. researchgate.net Lower TFRC expression is correlated with increased infiltration of CD8+ T cells. Anlotinib also increases the levels of the chemokine CXCL14, which is crucial for attracting these T cells. researchgate.net
In high-grade serous ovarian cancer, the combination of anlotinib with an anti-PD-L1 antibody significantly enhanced anti-angiogenic effects, improved T-cell infiltration, and effectively reversed immune evasion. frontiersin.org
Furthermore, in NSCLC, the combination of anlotinib and radiotherapy has been found to activate the cGAS/STING pathway. nih.gov This pathway is crucial for detecting cytosolic DNA (often from damaged cancer cells) and initiating an innate immune response that can lead to a more robust anti-tumor T-cell response. The combination therapy significantly increased the infiltration of CD8+ T cells into tumors. nih.gov
Clinical studies have also shown that combining anlotinib with anti-PD-1 antibodies can lead to durable antitumor efficacy in various advanced solid tumors. frontiersin.org This combination is generally well-tolerated and appears to induce favorable changes in circulating immune cells and cytokines. frontiersin.org
Molecular Mechanisms of Acquired Resistance to Anlotinib Hydrochloride and Resistance Circumvention Strategies
Identification of Bypass Signaling Pathways in Resistance Development
The emergence of resistance to anlotinib (B1662124) is often attributed to the activation of compensatory or "bypass" signaling pathways that circumvent the inhibitory effects of the drug. Tumor cells can upregulate alternative pro-angiogenic and proliferative pathways to maintain their growth and survival. Key bypass pathways implicated in anlotinib resistance include:
Fibroblast Growth Factor (FGF)/FGFR Axis: Activation of the FGF/FGFR signaling pathway is a recognized mechanism of resistance to anti-angiogenic therapies. mdpi.comd-nb.info This pathway can promote tumor growth and angiogenesis, compensating for the inhibition of VEGFR signaling by anlotinib. mdpi.com
Platelet-Derived Growth Factor (PDGF)/PDGFR Axis: Similar to the FGF/FGFR pathway, the PDGF/PDGFR axis can also be upregulated to bypass the effects of anlotinib. mdpi.com Anlotinib does target PDGFRα and PDGFRβ, but alterations in these receptors or downstream signaling can contribute to resistance. mdpi.comnih.gov
Hepatocyte Growth Factor (HGF)/MET Pathway: The HGF/c-MET signaling pathway is another critical bypass mechanism. mdpi.comamegroups.org Activation of MET can drive tumor cell proliferation, invasion, and angiogenesis, thereby diminishing the therapeutic impact of anlotinib. frontiersin.org In some cases, anlotinib has been shown to exert anti-tumor effects by dually blocking both VEGFR2 and MET signaling pathways. nih.govfrontiersin.org Research has also indicated that anlotinib can inhibit cisplatin (B142131) resistance in non-small-cell lung cancer (NSCLC) cells by mediating the MET/STAT3/Akt pathway. nih.gov
Role of FGFR Signaling Pathway Activation in Resistance to Conventional Therapies
The activation of the FGFR signaling pathway is not only a mechanism of resistance to anlotinib but also to other conventional therapies, including chemotherapy and other targeted agents. frontiersin.orgspandidos-publications.com Anlotinib's ability to inhibit FGFR1-4 suggests its potential to overcome resistance mediated by this pathway. nih.govspandidos-publications.com Preclinical studies have shown that anlotinib can overcome acquired resistance to EGFR-TKIs by inhibiting the FGFR1 signaling pathway. researchgate.netamegroups.orgspandidos-publications.com This makes the combination of anlotinib with other therapies a promising strategy to combat resistance driven by FGFR activation.
Reversal of EGFR-Tyrosine Kinase Inhibitor (TKI) Resistance Mechanisms by Anlotinib
Acquired resistance to epidermal growth factor receptor (EGFR)-TKIs is a major hurdle in the treatment of EGFR-mutant NSCLC. nih.gov Anlotinib has shown promise in overcoming this resistance through various mechanisms.
Modulation of Specific EGFR Mutations (e.g., C797S)
The EGFR C797S mutation is a common mechanism of resistance to third-generation EGFR-TKIs like osimertinib (B560133). amegroups.orgamegroups.org While direct evidence of anlotinib's ability to modulate the C797S mutation itself is limited, its broader mechanism of action provides a rationale for its use in this setting. A case report has suggested that the combination of osimertinib and anlotinib might overcome resistance mediated by the in cis EGFR T790M-C797S mutation. researchgate.netamegroups.org The development of fourth-generation EGFR-TKIs is actively underway to specifically target C797S-mediated resistance. mdpi.com
Interplay with EGFR, FGFR1, and VEGFR2 Pathways
Anlotinib's efficacy in overcoming EGFR-TKI resistance lies in its ability to simultaneously inhibit multiple signaling pathways. Recent studies have demonstrated that anlotinib can overcome acquired resistance to gefitinib (B1684475) by concurrently targeting the EGFR, FGFR1, and VEGFR2 pathways in NSCLC patients. amegroups.orgresearchgate.net This multi-targeted approach prevents the tumor from relying on a single bypass pathway for survival. The combination of anlotinib and gefitinib has been shown to inhibit the activation of VEGFR2 and downstream Akt and ERK signaling pathways. nih.gov
Investigation of Genetic and Epigenetic Factors in Anlotinib Resistance
Beyond the activation of bypass signaling pathways, genetic and epigenetic alterations also play a significant role in the development of resistance to anlotinib.
Role of MicroRNAs (miRs) in Modulating Drug Sensitivity
MicroRNAs (miRs) are small non-coding RNA molecules that can regulate gene expression and have been implicated in drug resistance. spandidos-publications.commdpi.com Their dual role can either promote drug sensitivity or induce resistance. spandidos-publications.com
Several studies have highlighted the role of specific miRs in modulating sensitivity to anlotinib:
miR-940: Silencing the expression of the metastasis-associated in colon cancer-1 (MACC1) gene via miR-940 has been shown to increase the antitumor effect of anlotinib in colorectal cancer cells. spandidos-publications.com
miR-6077: This miR enhances the anti-tumor effect of anlotinib by inhibiting the expression of glucose transporter 1 (GLUT1) in patient-derived lung adenocarcinoma cells. nih.govspandidos-publications.com
miR-596: In osteosarcoma, miR-596 promotes sensitivity to anlotinib by targeting survivin. nih.gov
miR-136-5p: Elevated levels of exosomal miR-136-5p in NSCLC patients are linked to a poor response to anlotinib. mdpi.com Anlotinib-resistant NSCLC cells can transfer miR-136-5p to sensitive cells via exosomes, which then targets PPP2R2A to activate the Akt pathway and confer resistance. mdpi.comnih.govresearchgate.net This suggests that miR-136-5p could serve as a potential biomarker for anlotinib response. mdpi.com
Influence of Specific Gene Expression (e.g., metastasis-associated in colon cancer-1)
The expression of specific genes can significantly influence the development of resistance to Anlotinib. A key player in this process is the metastasis-associated in colon cancer-1 (MACC1) gene.
Metastasis-Associated in Colon Cancer-1 (MACC1)
MACC1 is a crucial regulator of tumor cell proliferation and metastasis. nih.gov High levels of MACC1 expression are linked to poor patient survival and have been implicated in resistance to various cancer therapies. nih.gov Research has demonstrated that MACC1 plays a role in Anlotinib resistance, particularly in colorectal cancer (CRC). nih.govresearchgate.netresearchgate.net
One of the mechanisms by which MACC1 contributes to resistance is through its influence on key signaling pathways. For instance, MACC1 can promote trastuzumab resistance in gastric cancer by modulating the PI3K/AKT signaling pathway. nih.gov It has also been shown to facilitate chemoresistance in CRC cells by inducing cancer stem cell-like properties. nih.gov
Studies have shown that downregulating MACC1 expression can enhance the antitumor effects of Anlotinib. nih.gov A study by Wang et al. revealed that silencing MACC1 expression via microRNA-940 (miR-940) increased the sensitivity of CRC cells to Anlotinib, restricting their proliferation and invasive growth. nih.govspandidos-publications.com This suggests that targeting MACC1 could be a promising strategy to overcome Anlotinib resistance. nih.gov
MACC1 is also involved in the regulation of the HGF/c-Met signaling pathway, which is associated with metastasis. dntb.gov.ua By upregulating this pathway, MACC1 can induce the invasion of cancer cells. dntb.gov.ua Anlotinib has been shown to suppress metastasis by dual blockade of the MET/ABCB1 pathway in colorectal carcinoma cells. nih.gov
The following table summarizes research findings on the role of MACC1 in Anlotinib resistance.
| Cancer Type | MACC1 Expression | Effect on Anlotinib Sensitivity | Mechanism | Reference |
| Colorectal Cancer | High | Decreased | Enhanced proliferation and invasive growth | nih.gov |
| Colorectal Cancer | Downregulated via miR-940 | Increased | Inhibition of proliferation and invasion | nih.govspandidos-publications.com |
| Gastric Cancer | High | Decreased (Trastuzumab) | Modulation of PI3K/AKT signaling | nih.gov |
Circumvention of Resistance through Exogenous Factors (e.g., C-X-C chemokine ligand 2)
Exogenous factors within the tumor microenvironment can also play a critical role in mediating resistance to Anlotinib. One such factor is the C-X-C chemokine ligand 2 (CXCL2).
C-X-C Chemokine Ligand 2 (CXCL2)
CXCL2 is a chemokine that has been implicated in various aspects of cancer progression, including angiogenesis and inflammation. researchgate.netamegroups.orgfrontiersin.org Recent studies have highlighted its involvement in the development of resistance to Anlotinib, particularly in non-small cell lung cancer (NSCLC). researchgate.netnih.gov
Transcriptome profiling of Anlotinib-resistant lung cancer cells revealed that CXCL2 is a candidate gene potentially associated with this resistance. nih.gov In vitro experiments have demonstrated that the addition of exogenous CXCL2 can counteract the inhibitory effects of Anlotinib on cancer cell migration and invasion. frontiersin.orgnih.gov Furthermore, CXCL2 was found to significantly decrease Anlotinib-induced apoptosis in lung cancer cells. nih.gov
These findings suggest that CXCL2 in the tumor microenvironment can promote resistance by rescuing cancer cells from the anti-proliferative and pro-apoptotic effects of Anlotinib. nih.gov Therefore, targeting CXCL2 or its signaling pathway could be a viable strategy to circumvent Anlotinib resistance. nih.gov
The table below details the research findings on the role of CXCL2 in circumventing Anlotinib's effects.
| Cell Line | Experimental Condition | Observed Effect | Implication for Anlotinib Resistance | Reference |
| NCI-H1975 (Lung Cancer) | Supplementing with exogenous CXCL2 | Offset Anlotinib-induced migration inhibition | Circumvention of Anlotinib's anti-migratory effect | nih.gov |
| NCI-H1975 (Lung Cancer) | Supplementing with exogenous CXCL2 | Promoted invasion of Anlotinib-treated cells | Circumvention of Anlotinib's anti-invasive effect | nih.gov |
| NCI-H1975 (Lung Cancer) | Supplementing with exogenous CXCL2 | Decreased Anlotinib-induced apoptosis | Circumvention of Anlotinib's pro-apoptotic effect | nih.gov |
Synergistic Modalities: Preclinical Rationale for Combination Strategies with Anlotinib Hydrochloride
Combination with Chemotherapeutic Agents
The combination of Anlotinib (B1662124) with traditional chemotherapeutic agents has been explored in various preclinical models, demonstrating a synergistic potential to enhance anti-tumor effects and overcome resistance.
Preclinical studies indicate that Anlotinib can significantly augment the cytotoxic effects of chemotherapy. In osteosarcoma models, the combination of a low concentration of Anlotinib with cisplatin (B142131) (DDP) not only increased the inhibitory effect on cancer cell proliferation but also promoted cisplatin-induced apoptosis. spandidos-publications.comnih.gov In vivo, this combination led to a more significant reduction in tumor weight and volume compared to either drug administered alone. spandidos-publications.comnih.gov Similar synergistic effects on proliferation inhibition have been observed in cisplatin-resistant non-small-cell lung cancer (NSCLC) cells. nih.gov
The combination of Anlotinib and Epirubicin (B1671505) has also shown promise. In patient-derived xenograft (PDX) models of soft tissue sarcoma, this combination resulted in a dose-dependent suppression of tumor growth. nih.gov Further studies in retroperitoneal liposarcoma models confirmed that Anlotinib enhances the cytotoxic effects of Epirubicin, leading to a marked suppression of cell proliferation, viability, and colony formation compared to single-drug treatments. researchgate.net In breast cancer cells, combining Anlotinib with cisplatin enhanced the expression of pro-apoptotic proteins, further supporting the pro-apoptotic synergy of this combination. frontiersin.org
| Cell Line/Model | Combination Agent | Key Preclinical Findings | Reference(s) |
| Osteosarcoma Cells | Cisplatin (DDP) | Increased inhibition of cell proliferation; enhanced cisplatin-induced apoptosis; significant decrease in tumor weight and volume in vivo. | spandidos-publications.com, nih.gov |
| Cisplatin-Resistant NSCLC Cells | Cisplatin (DDP) | Markedly reduced cell proliferation compared to single-agent treatment. | nih.gov |
| Soft Tissue Sarcoma (PDX model) | Epirubicin | Dose-dependent suppression of tumor growth. | nih.gov |
| Retroperitoneal Liposarcoma Cells | Epirubicin | Significant suppression of proliferation, viability, and colony formation; induction of the endoplasmic reticulum stress (ERS) pathway. | researchgate.net |
| Breast Cancer Cells | Cisplatin (DDP) | Enhanced expression of pro-apoptotic proteins. | frontiersin.org |
| Esophageal Cancer (TE-1 cells) | Cisplatin (DDP) + 5-FU | Anlotinib alone showed potent antineoplastic activity, inducing apoptosis and arresting the cell cycle. | dntb.gov.ua, nih.gov |
A significant challenge in chemotherapy is the development of drug resistance. Anlotinib's ability to inhibit multiple signaling pathways simultaneously provides a mechanism to counteract this resistance. The activation of the FGFR signaling pathway, for instance, is a known contributor to chemotherapy resistance. spandidos-publications.comnih.gov By inhibiting FGFR1-4, Anlotinib may help resensitize tumors to chemotherapy. spandidos-publications.com
In preclinical models of cisplatin-resistant ovarian cancer, Anlotinib demonstrated potent anti-tumor effects, inhibiting proliferation and invasion. mdpi.com Studies in cisplatin-resistant NSCLC cells have elucidated a specific mechanism where Anlotinib overcomes resistance by inhibiting MET expression, which in turn inactivates the STAT3/Akt pathway and leads to a decrease in the anti-apoptotic protein MCL-1. nih.gov Furthermore, in multidrug-resistant colorectal cancer cells, Anlotinib was found to inhibit proliferation and induce apoptosis by inactivating the PI3K/AKT signaling pathway, highlighting its potential to reverse a broader spectrum of chemoresistance. biorxiv.org
Enhancement of Apoptosis and Proliferation Inhibition (e.g., Cisplatin, Epirubicin)
Combination with Other Targeted Therapies
Combining Anlotinib with other targeted agents, particularly those aimed at different oncogenic drivers, represents a rational approach to achieving a more comprehensive blockade of tumor growth and survival pathways.
The combination of Anlotinib with EGFR-TKIs, such as Gefitinib (B1684475), has shown significant synergistic anti-tumor effects in preclinical models of EGFR-mutant NSCLC, especially in the context of acquired resistance. mdpi.com In Gefitinib-resistant lung adenocarcinoma models, Anlotinib reversed resistance by enhancing the anti-proliferative and pro-apoptotic effects of Gefitinib. nih.govnih.gov
In vivo, the combination of Anlotinib and Gefitinib resulted in a significantly greater inhibition of tumor growth in NSCLC xenografts compared to either drug alone. amegroups.org This synergistic effect is attributed to the dual blockade of key signaling pathways. The combination treatment has been shown to downregulate the activation of VEGFR2 and its downstream effectors, Akt and ERK. nih.govnih.gov Immunohistochemical analysis of tumor tissues from these models revealed that the combination significantly reduced the expression of the angiogenesis marker CD31, as well as phosphorylated EGFR and VEGFR2, providing a clear molecular basis for the observed synergy. amegroups.org
| Model System | Combination Agent | Key Preclinical Findings | Reference(s) |
| Gefitinib-Resistant Lung Adenocarcinoma Cells (in vitro) | Gefitinib | Reversed gefitinib resistance; enhanced anti-proliferative and pro-apoptotic effects. | nih.gov, nih.gov |
| NSCLC Xenograft Model (in vivo) | Gefitinib | Significantly inhibited tumor growth rate compared to monotherapy. | amegroups.org |
| Gefitinib-Resistant Lung Adenocarcinoma Model | Gefitinib | Downregulated activation of VEGFR2, Akt, and ERK signaling pathways. | nih.gov, nih.gov |
| NSCLC Xenograft Tumor Tissue | Gefitinib | Significantly reduced expression of CD31, p-EGFR, VEGFR2, and p-VEGFR2. | amegroups.org |
There is a strong preclinical rationale for the dual inhibition of the VEGF and EGFR signaling pathways. These two pathways exhibit significant crosstalk, and resistance to EGFR-TKIs is often associated with the upregulation of VEGF expression. amegroups.org By promoting angiogenesis, VEGF can help tumors evade the effects of EGFR inhibition. Therefore, blocking both pathways simultaneously can delay or even reverse the development of resistance. amegroups.org
In NSCLC models with EGFR mutations, the simultaneous inhibition of both the EGFR and VEGF/VEGFR signaling pathways produces a synergistic anti-tumor effect. amegroups.org Anlotinib's action as a multi-kinase inhibitor that targets VEGFR, PDGFR, and FGFR provides a more comprehensive blockade of angiogenesis compared to agents that only target the VEGFR pathway. frontiersin.orgnih.gov This dual blockade strategy not only attacks the tumor's blood supply via VEGF inhibition but also directly targets tumor cell proliferation driven by EGFR, offering a more robust and durable therapeutic response. mdpi.comnih.gov
Synergistic Effects with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs)
Combination with Immunotherapy Agents
The interplay between angiogenesis and the tumor immune microenvironment provides a strong basis for combining Anlotinib with immune checkpoint inhibitors (ICIs). Preclinical evidence suggests this combination can create a more favorable environment for an anti-tumor immune response. amegroups.cnamegroups.org
The abnormal vasculature within tumors can create a hypoxic and immunosuppressive microenvironment, hindering the infiltration and function of effector T cells. oup.comresearchgate.netoup.com Anti-angiogenic agents like Anlotinib can "normalize" the tumor vasculature, which improves vessel perfusion and increases the trafficking of immune cells into the tumor. tandfonline.com In a preclinical neuroblastoma mouse model, Anlotinib was shown to remodel the tumor immune microenvironment, transforming immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy. tandfonline.com
Preclinical studies combining Anlotinib with anti-PD-1 monoclonal antibodies have demonstrated synergistic anti-tumor activity. In a lung adenocarcinoma model, a triple combination of Anlotinib, an anti-PD-1 antibody, and cytokine-induced killer (CIK) cells was more effective than dual therapy. oup.comresearchgate.net This combination significantly boosted the infiltration of CD3+, CD4+, and CD8+ T cells into the tumor and increased the expression of cytotoxic molecules like granzyme B and interferon-gamma (IFN-γ) by CD8+ T cells. oup.comresearchgate.netoup.com Furthermore, Anlotinib has been shown to downregulate the expression of PD-L1 on gastric cancer cells, which could further enhance the efficacy of PD-1/PD-L1 blockade. frontiersin.org
Preclinical Evidence for Combination with PD-1 Blockades
The combination of Anlotinib with programmed cell death protein 1 (PD-1) or its ligand (PD-L1) blockades has demonstrated significant synergistic anti-tumor effects across a variety of preclinical cancer models. amegroups.orgnih.gov This synergy is not merely additive but points towards a cooperative mechanism where Anlotinib sensitizes the tumor to the effects of immunotherapy. nih.govnih.gov
In a lung cancer mouse model, the combination of Anlotinib and a PD-1 inhibitor resulted in a potent synergistic anti-tumor effect. nih.govnih.gov Similarly, in preclinical models of hepatocellular carcinoma (HCC), combining Anlotinib with an anti-PD-1 antibody significantly enhanced the immune response against the tumor compared to either agent alone. nih.govnih.govresearchgate.net This enhanced efficacy was observed in both patient-derived organotypic tissue spheroids and orthotopic mouse models. nih.govnih.gov Further studies in neuroblastoma syngeneic mouse models showed that the combination therapy induced tumor regression. aacrjournals.org In models of high-grade serous ovarian cancer, combining Anlotinib with an anti-PD-L1 antibody led to a greater reduction in tumor volume than Anlotinib monotherapy. frontiersin.org The synergy has also been demonstrated in preclinical trials for lung adenocarcinoma, where the combination was more effective than dual-therapy approaches. oup.comoup.com
The table below summarizes key findings from preclinical studies evaluating the combination of Anlotinib with PD-1/PD-L1 blockade.
| Cancer Model | Preclinical System | Key Findings of Combination Therapy | Reference |
|---|---|---|---|
| Lung Cancer | Syngeneic Mouse Model | Conferred significantly synergistic therapeutic benefits and promoted infiltration of innate immune cells. | nih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | Patient-Derived Organotypic Spheroids & Orthotopic Mouse Models | Enhanced anti-tumor immune response; surpassed the effects of either monotherapy. | nih.govnih.gov |
| Neuroblastoma (NB) | Syngeneic Mouse Model | Induced NB regression and extended the period of vascular normalization. | aacrjournals.org |
| High-Grade Serous Ovarian Cancer (HGSOC) | PBMC-PDX Model | Enhanced reduction in tumor volume compared to Anlotinib alone; promoted CD8+ T cell infiltration and reversed T cell exhaustion. | frontiersin.org |
| Lung Adenocarcinoma (LUAD) | Mouse Model | Increased infiltration of CD3+ and CD4+ T cells; boosted cytotoxic cytokine expression by T lymphocytes. | oup.comoup.com |
Immunomodulatory Effects Contributing to Synergism in Preclinical Models
The synergistic activity observed when combining Anlotinib with PD-1 blockade is largely attributed to Anlotinib's profound immunomodulatory effects on the tumor microenvironment (TME). nih.govamegroups.org Anlotinib appears to reprogram the TME from an immunosuppressive to an immune-supportive landscape, creating favorable conditions for an effective anti-tumor immune response. nih.govaacrjournals.org
Key immunomodulatory mechanisms identified in preclinical models include:
Normalization of Tumor Vasculature: Anlotinib's primary anti-angiogenic function helps to normalize the chaotic tumor vasculature. aacrjournals.orgcancerbiomed.org This alleviates hypoxia, a known driver of immunosuppression, and improves the physical trafficking of immune cells into the tumor core. mdpi.com
Modulation of Immune Cell Infiltration: Anlotinib has been shown to increase the infiltration of anti-tumor immune cells. In lung cancer models, it boosted the presence of natural killer (NK) cells, M1-like tumor-associated macrophages (TAMs), and dendritic cells (DCs), while decreasing the population of immunosuppressive M2-like TAMs. nih.gov In ovarian cancer models, the combination therapy promoted CD8+ T cell infiltration and reversed T cell exhaustion. frontiersin.org
Downregulation of PD-L1 Expression: Studies have revealed that Anlotinib can downregulate the expression of PD-L1 on tumor-associated blood endothelial cells and lymphatic endothelial cells. cancerbiomed.org This action is mediated through the inhibition of pathways like VEGFR2/AKT/HIF-1α and VEGFR3 signaling, effectively dismantling an "immune barrier" and restoring the cytotoxic potential of CD8+ T cells. nih.govcancerbiomed.org
Enhancement of Antigen Presentation: By increasing the numbers of antigen-presenting cells (APCs) like DCs and M1-like macrophages within the tumor, Anlotinib facilitates more effective tumor antigen presentation, a critical step for initiating an adaptive anti-tumor immune response. nih.gov
Chemokine Regulation: In HCC models, Anlotinib was found to suppress the expression of transferrin receptor (TFRC). nih.govnih.govresearchgate.net This suppression led to an increase in the chemokine CXCL14, which is crucial for recruiting CD8+ T cells into the tumor. nih.govnih.gov
Boosting Cytotoxic T-Cell Activity: In lung adenocarcinoma models, the combination of Anlotinib with an anti-PD-1 antibody and CIK cells led to increased expression of granzyme B and interferon-gamma (IFN-γ) in CD3+CD8+ T cells, indicating enhanced cytotoxic capability. oup.comoup.com
The table below details the specific immunomodulatory effects of Anlotinib observed in various preclinical settings.
| Immunomodulatory Effect | Mechanism/Observed Change | Cancer Model | Reference |
|---|---|---|---|
| Alters Immune Cell Populations | Increases infiltration of NK cells, M1-like macrophages, and DCs; reduces M2-like macrophages. | Lung Cancer | nih.gov |
| Enhances T-Cell Infiltration and Function | Promotes CD8+ T cell infiltration and reverses T cell exhaustion. Boosts CD3+ and CD4+ T cell infiltration. | Ovarian Cancer, Lung Adenocarcinoma | frontiersin.orgoup.comoup.com |
| Downregulates Immune Checkpoints | Decreases PD-L1 expression on blood and lymphatic endothelial cells via VEGFR signaling inhibition. | General/Endothelial Cell Models | cancerbiomed.org |
| Regulates Chemokine Signaling | Suppresses TFRC expression, leading to increased CXCL14 levels and enhanced CD8+ T cell recruitment. | Hepatocellular Carcinoma | nih.govnih.govresearchgate.net |
| Reprograms TME | Facilitates tumor vessel normalization, transforming the TME into an immunostimulatory state. | Neuroblastoma | aacrjournals.org |
| Increases Cytotoxicity | Increases expression of granzyme B and IFN-γ in CD8+ T cells. | Lung Adenocarcinoma | oup.comoup.com |
Immunomodulatory Effects of Anlotinib Hydrochloride in the Tumor Microenvironment
Facilitation of Tumor Vessel Normalization and its Immunological Implications
Anlotinib (B1662124) facilitates the normalization of tumor blood vessels, which has profound immunological consequences. nih.govaacrjournals.orgamegroups.org By inhibiting key pro-angiogenic signaling pathways, such as those mediated by vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), anlotinib helps to restructure the chaotic and leaky tumor vasculature into a more organized and functional network. nih.govnih.govmdpi.com This normalization process improves vessel perfusion and reduces hypoxia within the tumor. frontiersin.orgascopubs.org
The direct immunological benefits of this vascular normalization include enhanced infiltration of immune effector cells into the TME. nih.govaacrjournals.org A more normalized vasculature facilitates the trafficking and extravasation of immune cells, including cytotoxic CD8+ T cells, which are crucial for anti-tumor immunity. nih.govfrontiersin.org Furthermore, studies have shown that anlotinib-induced vascular normalization is associated with increased coverage of pericytes and maturation of blood vessels, which directly promotes the adhesion and infiltration of immune cells. nih.govamegroups.org This process can transform an immunologically "cold" or non-inflamed TME into a "hot" or T-cell-inflamed microenvironment, rendering it more susceptible to immune-mediated clearance. nih.govaacrjournals.org
Reprogramming of the Tumor Immune Microenvironment
This reprogramming shifts the balance from an immunosuppressive to an immunostimulatory milieu, creating a more favorable environment for anti-tumor immune responses. nih.govaacrjournals.org
Modulation of Innate Immune Cells (e.g., Natural Killer Cells, Antigen-Presenting Cells)
Anlotinib significantly modulates the activity of innate immune cells within the TME. nih.gov Research indicates that anlotinib treatment leads to increased infiltration of Natural Killer (NK) cells. frontiersin.orgnih.gov Moreover, it enhances the activity of these NK cells, as evidenced by increased expression of the degranulation molecule CD107a and interferon-gamma (IFN-γ). nih.gov
Anlotinib also influences antigen-presenting cells (APCs), including dendritic cells (DCs) and macrophages. nih.govnih.gov It promotes the recruitment and activation of DCs, which are critical for initiating T-cell-mediated immunity through antigen presentation. nih.govaacrjournals.org Studies have shown an increase in the density of DCs and their expression of co-stimulatory molecules like CD80 and CD86 following anlotinib treatment. nih.govaacrjournals.org
Furthermore, anlotinib can repolarize tumor-associated macrophages (TAMs) from an M2-like pro-tumoral phenotype to an M1-like anti-tumoral phenotype. nih.govnih.gov It has been observed to increase the proportion of M1 TAMs while decreasing the proportion of M2 TAMs. nih.govaacrjournals.org This shift is significant as M1 macrophages contribute to anti-tumor immunity, whereas M2 macrophages are generally immunosuppressive.
Influence on Adaptive Immune Cell Infiltration (e.g., T-cell subsets like CD8+ T cells)
A critical aspect of anlotinib's immunomodulatory function is its ability to enhance the infiltration of adaptive immune cells, particularly CD8+ T cells, into the tumor. nih.govnih.govnih.gov This effect is, in part, a consequence of tumor vessel normalization, which provides a physical conduit for T-cell entry. nih.govaacrjournals.org
Synergy with Immune Checkpoint Inhibitors through Microenvironment Alteration
The immunomodulatory properties of anlotinib create a strong synergistic potential when combined with immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies. nih.govnih.govnih.gov By transforming the TME into a more immune-active state, anlotinib can enhance the efficacy of ICIs. wjon.org
Preclinical and clinical studies have demonstrated that the combination of anlotinib and ICIs can lead to significantly improved anti-tumor responses compared to either agent alone. nih.govnih.govamegroups.org This combination therapy has shown promise in various cancers, including non-small cell lung cancer and neuroblastoma. nih.govnih.gov
| Finding | Cell Type(s) | Effect of Anlotinib | Reference(s) |
| Vessel Normalization | Vascular Endothelial Cells | Promotes normalization, increases pericyte coverage | nih.govaacrjournals.orgamegroups.org |
| PD-L1 Expression | Vascular Endothelial Cells | Downregulates expression via AKT pathway inhibition | sabinai-neji.comresearchgate.net |
| Innate Cell Infiltration | Natural Killer (NK) Cells, Dendritic Cells (DCs) | Increases infiltration and activation | frontiersin.orgnih.govfrontiersin.org |
| Macrophage Repolarization | Tumor-Associated Macrophages (TAMs) | Shifts from M2 (pro-tumor) to M1 (anti-tumor) phenotype | nih.govnih.govresearchgate.net |
| Adaptive Cell Infiltration | CD8+ T Cells, CD4+ T Cells | Increases infiltration and improves CD8+/Treg ratio | nih.govsabinai-neji.comnih.govnih.gov |
| Chemokine Induction | Tumor Microenvironment | Increases levels of CXCL14 and CCL5 | nih.govnih.govresearchgate.net |
Medicinal Chemistry and Anlotinib Hydrochloride Development Research
Synthetic Methodologies for Anlotinib (B1662124) (hydrochloride) and its Intermediates
The chemical synthesis of Anlotinib, a multi-target tyrosine kinase inhibitor, involves a multi-step process. A common approach to synthesizing the core structure of Anlotinib, 1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)methyl)cyclopropanamine, utilizes key intermediates and specific reaction conditions to achieve the final product with high purity and yield.
One synthetic route involves the condensation of an intermediate, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-hydroxyquinoline (Intermediate X1), with (1-(benzyloxycarbonylamino)cyclopropyl)methyl methanesulfonate (B1217627) (Intermediate Y1-1). This reaction is typically carried out in a solvent such as dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) at an elevated temperature, for instance, 80°C. The resulting intermediate is then deprotected to yield the final Anlotinib free base.
Another described method involves the reaction of 4-hydroxy-6-methoxyl-7-GO substituted quinolone with 2-fluorine-3-halogenate-6-nitrotoluene. This reaction, facilitated by an acid-binding agent, produces a 4-(2-fluorine-3-methyl-4-nitrobenzophenone)epoxide-6-methoxyl-7-GO substituted quinolone intermediate. A subsequent condensation reaction with triglyceride orthoacetate, followed by a reduction-cyclization reaction in the presence of a catalyst, leads to an Anlotinib hydrochloride intermediate. This process is noted for its use of readily available and affordable raw materials, a simple and short technological process, and high selectivity and yield.
The final step often involves the formation of the hydrochloride salt. Anlotinib free base can be treated with hydrochloric acid in a suitable solvent, such as a mixture of dioxane, to produce Anlotinib dihydrochloride. The resulting product is typically a white or off-white powder or granule.
Key intermediates in these synthetic pathways include:
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-hydroxyquinoline
(1-(benzyloxycarbonylamino)cyclopropyl)methyl methanesulfonate
4-hydroxy-6-methoxyl-7-GO substituted quinolone
2-fluorine-3-halogenate-6-nitrotoluene
The development of efficient synthetic routes is crucial for the commercial-scale production of Anlotinib, with a focus on cost-effectiveness, safety, and environmental considerations.
Structure-Activity Relationship (SAR) Studies in Kinase Inhibition
Structure-activity relationship (SAR) studies have been instrumental in understanding the potent and selective inhibitory profile of Anlotinib against various tyrosine kinases. Anlotinib is a multi-target tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit.
Anlotinib demonstrates high potency and selectivity, particularly for VEGFR2, with an IC50 value of less than 1 nmol/L. This high affinity is attributed to its ability to occupy the ATP-binding pocket of the VEGFR2 tyrosine kinase. Docking simulations have suggested that Anlotinib may form an additional interaction with a hydrophobic region deep within the ATP-binding pocket of VEGFR2. This interaction with a non-conserved hydrophobic region across different tyrosine kinases could explain its enhanced potency and selectivity for VEGFR2.
The inhibitory activity of Anlotinib extends to other members of the VEGF family, with an IC50 of 0.7 nmol/L for VEGFR3. Its inhibitory potency against VEGFR1 is lower, with an IC50 value of 26.9 nmol/L. For other kinase targets, the IC50 values are 14.8 nmol/L for c-Kit and 115.0 nmol/L for PDGFRβ. In contrast, Anlotinib shows minimal effect on the activity of other kinases like c-Met, c-Src, EGFR, and HER2, even at concentrations of 2000 nmol/L. This high degree of selectivity for VEGF/VEGFR2 signaling pathways is a key characteristic of Anlotinib.
| Kinase Target | Anlotinib IC50 (nmol/L) | Sunitinib (B231) IC50 (nmol/L) |
| VEGFR2 | 0.2 | - |
| VEGFR3 | 0.7 | - |
| VEGFR1 | 26.9 | - |
| c-Kit | 14.8 | - |
| PDGFRβ | 115.0 | - |
| c-Met | >2000 | - |
| c-Src | >2000 | - |
| EGFR | >2000 | - |
| HER2 | >2000 | - |
Data sourced from preclinical characterization studies.
Computational Chemistry Approaches in Anlotinib Research
Computational chemistry has played a significant role in the research and development of Anlotinib, providing valuable insights into its mechanism of action and guiding the design of new analogs.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to investigate the binding mechanism of Anlotinib with its target kinases. These simulations provide a dynamic view of the interactions between the drug and the protein at an atomic level, helping to understand the stability of the drug-receptor complex. For instance, MD simulations have been used to elucidate the dual functions of Anlotinib hydrochloride in controlling malignant tumor capillary regeneration and interfering with various biological functions of malignant tumor cells by targeting active kinases like c-Kit. By simulating the dynamic behavior of the Anlotinib-kinase complex, researchers can gain insights into the key residues involved in binding and the conformational changes that occur upon drug binding.
Virtual Screening for Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of Anlotinib research, virtual screening has been utilized to identify potential new inhibitors and to design structural analogues with improved properties. For example, a virtual screening of a library of FDA-approved drugs identified Anlotinib as a potential inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). Although its calculated pharmacokinetic properties were not ideal, this finding led to the design of 15 structural analogues of Anlotinib with predicted better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles while maintaining or improving affinity for the target.
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) principles are fundamental to the development of targeted therapies like Anlotinib. This approach utilizes the three-dimensional structural information of the target protein to design and optimize inhibitors. Molecular modeling and docking studies, which are key components of SBDD, have been used to understand how Anlotinib binds to the ATP-binding pocket of VEGFR2. These studies were based on crystallographic data of VEGFR2 in complex with other inhibitors. The insights gained from these computational models, such as the identification of a key hydrophobic interaction, have been crucial in explaining the high potency and selectivity of Anlotinib. SBDD continues to be a valuable tool in the ongoing efforts to develop new and improved kinase inhibitors.
Design and Optimization of Anlotinib Derivatives or Analogues for Enhanced Efficacy or Specificity
The design and optimization of Anlotinib derivatives and analogues represent a key area of ongoing research aimed at improving its therapeutic profile. The goal is to develop new compounds with enhanced efficacy, greater specificity, or the ability to overcome drug resistance.
One approach involves modifying the core structure of Anlotinib to improve its pharmacokinetic properties. For instance, after identifying Anlotinib as a potential inhibitor of a viral protease through virtual screening, researchers designed 15 structural analogues with predicted better ADMET profiles. This iterative process of molecular dynamics simulation, analysis, and ligand modification aims to enhance properties like absorption, distribution, metabolism, and excretion while maintaining or improving target affinity.
Another strategy focuses on developing derivatives that can overcome resistance mechanisms. For example, in non-small cell lung cancer (NSCLC), resistance to third-generation EGFR-TKIs can emerge. Research into combining Anlotinib with other agents or developing derivatives that are effective against resistant mutants is an active area of investigation.
The development of new drug delivery systems, such as nanotechnology formulations, is also being explored to protect the active drug from degradation and to direct it more specifically to the tumor site. While not creating a new chemical entity, this approach optimizes the delivery and, therefore, the efficacy of the existing compound.
The continuous exploration of Anlotinib's structure-activity relationships provides a foundation for the rational design of new analogues. By understanding which parts of the molecule are crucial for its potent inhibition of targets like VEGFR2, medicinal chemists can make targeted modifications to create next-generation inhibitors with improved therapeutic windows.
Q & A
Q. What is the molecular mechanism of action of anlotinib hydrochloride in inhibiting tumor progression?
Anlotinib hydrochloride functions as a multi-target tyrosine kinase inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFR1/2/3), fibroblast growth factor receptors (FGFR1/2/3), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit. Its anti-angiogenic and anti-proliferative effects are mediated by blocking downstream signaling pathways, thereby suppressing tumor vascularization and metastasis. Preclinical studies demonstrated significant inhibition of tumor growth in xenograft models of ovarian, colon, and lung cancers .
Q. What is the recommended dosing regimen for anlotinib in advanced NSCLC clinical trials?
The standard protocol derived from Phase III trials (ALTER0303) involves oral administration of 12 mg/day for two weeks, followed by a one-week break (21-day cycles). Dose adjustments are based on tolerability, with reductions to 10 mg or 8 mg/day for grade ≥3 adverse events. This regimen achieved a median overall survival (OS) of 9.63 months and progression-free survival (PFS) of 5.37 months in refractory NSCLC patients .
Q. How are adverse reactions to anlotinib managed in clinical settings?
Common adverse events include hypertension (11–12.7%), hand-foot syndrome (17%), and gastrointestinal reactions (14%). Management strategies involve proactive monitoring (e.g., blood pressure tracking), symptomatic treatment (e.g., antihypertensives), and dose interruptions for severe cases. Retrospective analyses emphasize that adverse events correlate with improved PFS, suggesting careful balance between toxicity and efficacy .
Q. What pharmacokinetic properties influence anlotinib’s clinical efficacy?
Anlotinib exhibits rapid absorption (Tmax: 4–11 hours), a long half-life (≈90–120 hours), and extensive hepatic metabolism via cytochrome P450 enzymes. Phase I studies using [14C]-anlotinib identified primary metabolites (e.g., M28, M1) excreted via feces (74%) and urine (18%). Researchers must consider hepatic impairment and drug-drug interactions (e.g., CYP3A4 inhibitors) in trial design .
Q. Which biomarkers predict therapeutic response to anlotinib in NSCLC?
TP53 mutations and baseline circulating tumor DNA (ctDNA) levels are emerging biomarkers. Subgroup analyses from ALTER0303 showed non-smokers and patients without brain metastases had longer PFS (3.3 vs. 2.0 months and 6.5 vs. 3.7 months, respectively). Retrospective studies also link albumin, total bilirubin, and procalcitonin levels to prognosis in hepatocellular carcinoma .
Advanced Research Questions
Q. How should researchers design trials to evaluate anlotinib in chemotherapy-resistant NSCLC?
Optimal trial designs incorporate randomized, double-blind phases with placebo controls, using PFS and OS as dual primary endpoints. Stratification by prior therapy lines, EGFR/ALK status, and metastasis sites ensures subgroup validity. For example, the ALTER0303 trial enrolled patients who failed ≥2 prior therapies, with rigorous exclusion criteria for active brain metastases or uncontrolled hypertension .
Q. How can contradictions in clinical data (e.g., 0% ORR vs. 54.3% DCR) be resolved?
Discrepancies between objective response rate (ORR) and disease control rate (DCR) often stem from tumor heterogeneity or assessment criteria (RECIST vs. immune-related criteria). In a retrospective NSCLC study, anlotinib achieved 54.3% DCR but 0% ORR, highlighting its cytostatic rather than cytotoxic effects. Researchers should prioritize PFS/OS over ORR in refractory populations and employ imaging biomarkers (e.g., tumor perfusion CT) to quantify anti-angiogenic activity .
Q. What methodologies optimize anlotinib combination therapies with immune checkpoint inhibitors?
Early-phase trials (e.g., TQB2450-II-08) use dose-escalation cohorts to assess safety and pharmacodynamic interactions. Key endpoints include immune-related adverse events (irAEs) and synergistic efficacy metrics (e.g., enhanced CD8+ T-cell infiltration). Preclinical models suggest combining anlotinib with PD-1 inhibitors augments VEGF pathway suppression, requiring serial biopsies to validate tumor microenvironment changes .
Q. What experimental models validate anlotinib’s anti-fibrotic effects via TGF-β1 inhibition?
Bleomycin-induced pulmonary fibrosis in mice is a gold-standard model. Studies administering anlotinib (3 mg/kg/day) showed reduced collagen deposition, EMT marker suppression (e.g., α-SMA, vimentin), and apoptosis of myofibroblasts. Researchers should quantify TGF-β1 pathway components (Smad2/3 phosphorylation) using Western blot or immunohistochemistry .
Q. How are pharmacodynamic interactions evaluated in anlotinib combination regimens?
Phase I trials integrate pharmacokinetic sampling (plasma/tissue) with pharmacodynamic markers (e.g., circulating VEGF levels, dynamic contrast-enhanced MRI). For example, co-administration with erlotinib requires monitoring EGFR/VEGFR crosstalk via phospho-kinase arrays. Dose-limiting toxicities (e.g., proteinuria) should trigger protocol amendments guided by ICH safety thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
